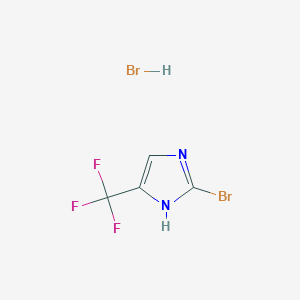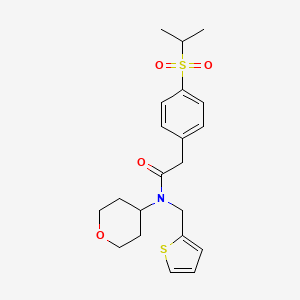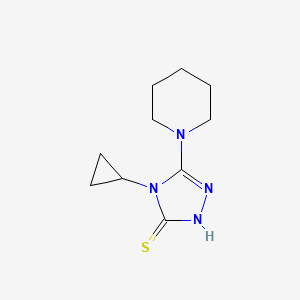![molecular formula C14H18ClN3O2 B2723232 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2034336-34-8](/img/structure/B2723232.png)
2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid” is an azaspiro compound that is 8-azaspiro[4.5]decane-7,9-dione substituted at the nitrogen atom by a 4-(piperazin-1-yl)butyl group which in turn is substituted by a pyrimidin-2-yl group at the N4 position .
Synthesis Analysis
The synthesis of compounds with a similar structure, such as halichlorine and pinnaic acid, has been a research focus in recent years due to their unique structure and potentially valuable biological activity . These marine alkaloids bear a 6-azaspiro[4.5]decane skeleton . The asymmetric synthesis strategies of these compounds using a 6-azaspiro[4.5]decane skeleton as the key intermediate have been summarized .Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular weight of 385.5031 . The IUPAC Standard InChI is InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2 .Scientific Research Applications
Synthesis and Structural Analysis
Azaspirocyclic compounds have been a focal point in the synthesis of complex molecules due to their unique structural features. For instance, studies have detailed synthetic approaches to the azaspiro[4.5]decane core structure, highlighting methods such as intramolecular cycloaddition and Michael addition reactions to achieve stereospecific configurations. These synthetic strategies are crucial for the development of molecules with potential therapeutic applications (Lee, Sang-Ku & Zhao Zu-Chun, 1999). Similarly, another study elaborated on the synthesis of azaspirocycles, employing multicomponent condensation reactions for rapid access to diverse heterocyclic compounds, which are significant for drug discovery (P. Wipf, Corey R. J. Stephenson & M. Walczak, 2004).
Pharmacological Applications
Azaspirocyclic compounds have been evaluated for their anticonvulsant, anticancer, and antidiabetic activities. Research has shown that certain derivatives exhibit promising anticonvulsant properties without significant neurotoxic effects, making them potential candidates for further development as antiepileptic drugs (J. Obniska, K. Kamiński & E. Tatarczyńska, 2006). In the realm of anticancer and antidiabetic research, specific spirothiazolidines analogs have demonstrated significant activities against human breast and liver carcinoma cell lines, as well as inhibitory effects on alpha-amylase and alpha-glucosidase, suggesting their potential as therapeutic agents in cancer and diabetes management (E. M. Flefel, W. El-Sofany, R. A. Al-Harbi & M. El-Shahat, 2019).
properties
IUPAC Name |
2-(5-chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-10-6-16-13(17-7-10)18-8-11(12(19)20)14(9-18)4-2-1-3-5-14/h6-7,11H,1-5,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQQDFHBWXAHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2C(=O)O)C3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile](/img/structure/B2723153.png)
![6-Azaspiro[3.4]octan-2-ol hydrochloride](/img/structure/B2723156.png)


![4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2723161.png)
![2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2723162.png)
![2-Phenylbenzo[d]oxazole-6-carboxylic acid](/img/structure/B2723164.png)
methanone](/img/structure/B2723166.png)

![[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2723169.png)
![4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2723170.png)
